molecular formula C9H21Cl2N3S B13735086 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride CAS No. 17124-75-3

2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride

Cat. No.: B13735086
CAS No.: 17124-75-3
M. Wt: 274.25 g/mol
InChI Key: ZLATURUIJRWUAV-UHFFFAOYSA-N
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Description

2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride is a compound belonging to the class of imidazolines Imidazolines are nitrogen-containing heterocycles that have been widely studied for their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride typically involves the condensation of 1,2-diamines with nitriles or esters. . The reaction conditions are crucial for the successful formation of the imidazoline ring.

Industrial Production Methods

Industrial production of imidazolines often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, imidazole derivatives, and substituted imidazolines. These products have diverse applications in various fields .

Mechanism of Action

The mechanism of action of 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. For example, imidazolines can act as small-molecule antagonists of MDM2, binding to the p53-binding pocket and activating the p53 pathway in cancer cells. This leads to cell cycle arrest, apoptosis, and growth inhibition of tumor cells . The compound’s effects on other pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolines such as:

Uniqueness

2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its diethylaminoethylthio group differentiates it from other imidazolines, potentially leading to unique applications and effects .

Properties

CAS No.

17124-75-3

Molecular Formula

C9H21Cl2N3S

Molecular Weight

274.25 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N,N-diethylethanamine;dihydrochloride

InChI

InChI=1S/C9H19N3S.2ClH/c1-3-12(4-2)7-8-13-9-10-5-6-11-9;;/h3-8H2,1-2H3,(H,10,11);2*1H

InChI Key

ZLATURUIJRWUAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=NCCN1.Cl.Cl

Origin of Product

United States

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